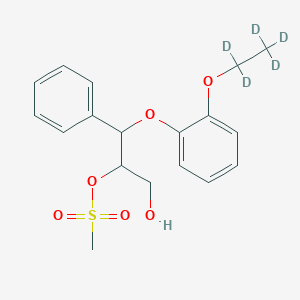

5-Fluoro-2',3'-O-isopropylidenecytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

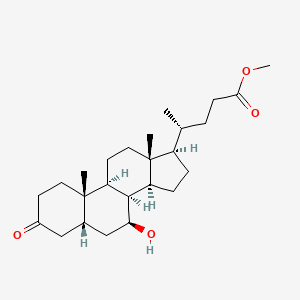

5-Fluoro-2',3'-O-isopropylidenecytidine (FIC) is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1990 by researchers at the University of Georgia, and since then has been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Antiviral Research

5-Fluoro-2’,3’-O-isopropylidenecytidine: has been explored for its potential antiviral properties. The introduction of fluorine atoms into nucleoside analogs can significantly enhance their biological activity, making them potent inhibitors of viral enzymes. This compound could serve as a precursor in the synthesis of antiviral drugs targeting a range of viruses, including HIV, HBV, and HCV .

Cancer Therapy

Fluorinated nucleosides are known to be incorporated into the DNA or RNA of rapidly proliferating cells, such as cancer cells, leading to apoptosis or ‘programmed cell death.’ Research into 5-Fluoro-2’,3’-O-isopropylidenecytidine could lead to the development of novel chemotherapeutic agents that selectively target cancer cells while sparing healthy cells .

Enzyme Inhibition Studies

This compound can be used to study the inhibition of various enzymes, particularly those involved in nucleic acid metabolism. By acting as a substrate analog, it can help in understanding the mechanism of action of enzymes and aid in the design of specific enzyme inhibitors .

Metabolic Pathway Analysis

5-Fluoro-2’,3’-O-isopropylidenecytidine: may be used to trace metabolic pathways involving cytidine analogs. Its unique structure allows it to be tracked using spectroscopic methods, providing insights into the metabolic fate of nucleoside analogs within biological systems .

Drug Resistance Research

The study of fluorinated nucleosides like 5-Fluoro-2’,3’-O-isopropylidenecytidine is crucial in understanding how drug resistance develops in pathogens. It can help identify the mutations that confer resistance and guide the development of next-generation drugs that can overcome resistance mechanisms .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and pharmacodynamics of 5-Fluoro-2’,3’-O-isopropylidenecytidine can provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile. This is essential for determining the dosage and potential side effects of drugs derived from this compound .

Propriétés

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASXBIJKIMMGC-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2',3'-O-isopropylidenecytidine | |

Q & A

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorocytidine in pharmaceutical synthesis?

A1: 2',3'-O-Isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of Capecitabine (Xeloda) []. This compound is not intended for direct therapeutic use but plays a crucial role in the multi-step process of creating the active pharmaceutical ingredient. The provided research paper focuses on optimizing the synthesis of 2',3'-O-Isopropylidene-5-fluorocytidine, aiming to reduce production costs and improve the efficiency of Capecitabine manufacturing [].

Q2: Can you elaborate on the optimized synthesis method described in the research paper?

A2: The research paper details a three-step synthesis method for 2',3'-O-Isopropylidene-5-fluorocytidine []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)